molecular formula C21H22N4O3 B11487053 1-(2-methoxyphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(2-methoxyphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11487053
M. Wt: 378.4 g/mol
InChI Key: GCJUYOVUWCMLCY-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
    • The core consists of a tetrahydropyrimido[4,5-d]pyrimidine scaffold.
    • It bears a 2-methoxyphenyl group at one position and a 1-phenylethyl group at another.
    • The dione functionality (C=O) is present at positions 2 and 4.
  • Overall, it combines aromatic, aliphatic, and heterocyclic features, making it an interesting target for synthesis and study.
  • Preparation Methods

    • Synthetic routes:
      • One approach involves the condensation of appropriate precursors, such as 2-methoxybenzaldehyde and 1-phenylethylamine, followed by cyclization.
      • Another method could be a multicomponent reaction involving amines, aldehydes, and urea derivatives.
    • Reaction conditions:
      • These reactions typically occur under mild conditions, often in organic solvents.
      • Catalysts or reagents may be necessary to promote cyclization.
    • Industrial production:
      • While no specific industrial-scale process is widely reported, research labs can synthesize this compound for study.
  • Chemical Reactions Analysis

    • Reactions:
      • It can undergo oxidation (e.g., with peracids), reduction (e.g., with hydrides), and substitution (e.g., with nucleophiles).
    • Common reagents and conditions:
      • Oxidation: Perform using mCPBA or other peracids.
      • Reduction: Use metal hydrides like LiAlH₄ or NaBH₄.
      • Substitution: Employ nucleophiles (e.g., amines, thiols) in suitable solvents.
    • Major products:
      • Oxidation yields the corresponding ketone or carboxylic acid.
      • Reduction leads to the corresponding alcohol or amine.
      • Substitution can result in various derivatives.
  • Scientific Research Applications

    • Chemistry:
      • Building block for more complex molecules due to its diverse functional groups.
      • Scaffold for drug discovery.
    • Biology:
      • Potential bioactive properties (e.g., antimicrobial, antitumor).
      • Interaction with cellular receptors.
    • Medicine:
      • Investigate its pharmacological effects.
      • Assess toxicity and therapeutic potential.
    • Industry:
      • Limited direct industrial applications, but its derivatives might find use.
  • Mechanism of Action

    • Not well-documented, but:
      • It could interact with specific receptors (e.g., GPCRs, ion channels).
      • Influence cellular signaling pathways.
      • Further research needed to elucidate precise mechanisms.
  • Comparison with Similar Compounds

    • Similar compounds:
      • Tetrahydropyrimidines, pyrimidines, and related heterocycles.
      • Compare their structures, reactivity, and biological activities.

    Properties

    Molecular Formula

    C21H22N4O3

    Molecular Weight

    378.4 g/mol

    IUPAC Name

    1-(2-methoxyphenyl)-6-(1-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

    InChI

    InChI=1S/C21H22N4O3/c1-14(15-8-4-3-5-9-15)24-12-16-19(22-13-24)25(21(27)23-20(16)26)17-10-6-7-11-18(17)28-2/h3-11,14,22H,12-13H2,1-2H3,(H,23,26,27)

    InChI Key

    GCJUYOVUWCMLCY-UHFFFAOYSA-N

    Canonical SMILES

    CC(C1=CC=CC=C1)N2CC3=C(NC2)N(C(=O)NC3=O)C4=CC=CC=C4OC

    Origin of Product

    United States

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